2-methylbut-3-enyl acetate

Description

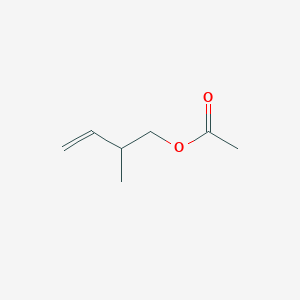

2-Methylbut-3-enyl acetate is an unsaturated acetate ester characterized by a branched alkyl chain with a double bond at the 3-position and a methyl substituent at the 2-position of the butenyl group. The compound’s structure can be represented as CH₂=CH-C(CH₃)-CH₂-O-CO-CH₃. For instance, 3-methyl-3-butenyl acetate (CAS 5205-07-2) and 2-methyl-2-butenyl acetate (CAS 19248-94-3) are closely related isomers . These compounds are typically synthesized via esterification of acetic acid with the corresponding alcohols or through catalytic reactions involving alkenes and acetates.

This compound is likely used as an intermediate in organic synthesis or in fragrance formulations, similar to other branched acetates like isoamyl acetate . Its unsaturated structure may confer higher reactivity compared to saturated analogs, making it valuable in polymerization or derivatization reactions.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-methylbut-3-enyl acetate |

InChI |

InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4,6H,1,5H2,2-3H3 |

InChI Key |

BRFRRYWRNMHZJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-methyl-but-3-enyl ester typically involves the esterification reaction between acetic acid and 3-methylbut-2-en-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of acetic acid 2-methyl-but-3-enyl ester can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where acetic acid and 3-methylbut-2-en-1-ol are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield .

Chemical Reactions Analysis

Acid-Catalyzed Reactions

Under acidic conditions, 2-methylbut-3-enyl acetate undergoes dehydration to form conjugated dienes or reacts via nucleophilic attack at the carbonyl carbon. For example:

-

Dehydration : Protonation of the alkene promotes β-hydrogen elimination, yielding an α,β-unsaturated ester.

-

Ester Hydrolysis : The acetate group hydrolyzes to produce 2-methylbut-3-enol and acetic acid, with reaction rates influenced by solvent polarity (e.g., aqueous vs. nonpolar media).

Key Factors :

-

Temperature (optimal range: 60–80°C) and acid strength (H₂SO₄ or HCl) significantly affect yield.

-

Kinetic studies indicate a first-order dependence on acid concentration.

Cyclization and Electrophilic Aromatic Substitution

This compound participates in tandem cyclization-electrophilic aromatic substitution (EAS) when treated with Lewis acids like BF₃·OEt₂ or TMSOTf :

| Catalyst | Major Products (Yield) | Regioselectivity |

|---|---|---|

| BF₃·OEt₂ | C-2 substituted tricyclic compounds | Intramolecular |

| TMSOTf | C-6 substituted isomers (e.g., 10 ) | Intermolecular |

Mechanistic Insights :

-

BF₃·OEt₂ stabilizes carbocations, favoring intramolecular cyclization .

-

TMSOTf induces allylic transposition, leading to distal substitution .

Ozonolysis

The alkene moiety reacts with ozone (O₃) to form carbonyl derivatives. Rate coefficients (k) for ozonolysis depend on substituent effects:

| Structure Type | k (298 K, cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Acyclic monoalkene | 1.1 × 10⁻¹⁶ |

| 2-Methyl-substituted | 2.3 × 10⁻¹⁶ |

SAR Analysis :

-

Methyl groups enhance electron density at the double bond, accelerating O₃ attack .

-

Steric effects from the acetate group minimally impact reactivity .

Cross-Metathesis

Using Grubbs’ 2nd generation catalyst, this compound undergoes cross-metathesis with alkenes to yield E-selective products :

| Allylarene Partner | Product | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Methyl methacrylate | Benzylmethacrylate 8a | 56 | >99:1 |

| Prenyl derivatives | Prenylated esters | 58–64 | >99:1 |

Conditions :

-

Solvent: CH₂Cl₂, reflux.

-

Selectivity driven by catalyst’s preference for trans-alkene intermediates .

Catalytic Allylation

In Pd-catalyzed allylation reactions, this compound acts as an allyl donor for electrophiles (e.g., aldehydes, imines) :

| Electrophile | Product | Yield (%) | ee (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | But-3-en-1-ol 5a | 45 | 30–45 |

| Sulfonylimine | Racemic product | 62 | 0 |

Mechanism :

Scientific Research Applications

2-methylbut-3-enyl acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the flavor and fragrance industry for its fruity aroma.

Mechanism of Action

The mechanism of action of acetic acid 2-methyl-but-3-enyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to release acetic acid and 3-methylbut-2-en-1-ol. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

a) 3-Methylbutyl Acetate (Isoamyl Acetate)

- CAS : 123-92-2

- Structure : A saturated ester with a branched pentyl chain (CH₃-CO-O-CH₂-CH(CH₂CH₃)-CH₂).

- Properties : Boiling point 179°C, widely used as a banana flavoring agent and solvent .

- Key Difference : The absence of a double bond increases its stability and reduces reactivity compared to 2-methylbut-3-enyl acetate.

b) 3-Methyl-3-butenyl Acetate

c) Allyl (3-Methylbutoxy)acetate

- CAS : 67634-00-8

- Structure : Contains an allyl group (CH₂=CH-CH₂) and a branched alkoxy chain.

- Applications : Used in specialty chemicals or fragrances due to its dual functional groups .

Other Acetate Esters

a) Vinyl Acetate

b) Ethyl 2-Phenylacetoacetate

- CAS : 5413-05-8

- Structure : Aromatic ester with a phenyl group.

- Uses : Precursor in pharmaceutical synthesis, highlighting the role of acetates in complex organic reactions .

Data Table: Key Properties of Selected Acetates

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methylbut-3-enyl acetate, and how can reaction efficiency be optimized?

- Methodology : Acid-catalyzed esterification between 2-methylbut-3-enol and acetic anhydride is a common approach. Optimize molar ratios (e.g., 1:1.2 alcohol:anhydride) and use catalytic sulfuric acid (0.5–1% w/w). Monitor reaction progress via gas chromatography (GC) to track ester formation and minimize side products like dienes or rearranged alkenes .

- Key Parameters : Temperature (80–100°C), inert atmosphere (N₂), and removal of water (Dean-Stark trap) improve yields. Purity can be confirmed via boiling point (bp ~150–160°C) and refractive index (n²⁰D ~1.400–1.410) .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic vinyl proton signals at δ 4.8–5.2 ppm (multiplet for CH₂=CH) and acetate methyl at δ 2.0–2.1 ppm. The allylic methyl group (CH₃) appears as a singlet at δ 1.6–1.8 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–172 ppm, while the olefinic carbons (C=C) appear at δ 115–125 ppm .

Q. What factors influence the stability of this compound in aqueous buffer systems?

- pH Sensitivity : Hydrolysis is accelerated under basic conditions (pH > 8). Use acetate buffers (pH 3.6–5.6) to stabilize the ester group, as the acetate ion acts as a weak nucleophile, reducing ester cleavage .

- Temperature : Store at 4°C in anhydrous solvents (e.g., hexane or ethyl acetate) to prevent degradation.

Advanced Research Questions

Q. How do stereochemical and regioisomeric impurities affect catalytic studies involving this compound?

- Isomer Identification : GC-MS or chiral HPLC can separate isomers (e.g., 3-methylbut-2-enyl acetate). Impurities >1% may skew kinetic data in catalysis (e.g., enantioselective hydrogenation).

- Mitigation : Purify via fractional distillation or preparative chromatography. Confirm purity using enantiomeric excess (ee) calculations via polarimetry or NMR chiral shift reagents .

Q. How can contradictions in analytical data (e.g., GC vs. LC-MS retention times) be resolved for this compound?

- Case Study : Discrepancies may arise from co-eluting isomers or thermal decomposition during GC. Cross-validate with liquid chromatography–mass spectrometry (LC-MS) in electrospray ionization (ESI) mode to detect intact molecular ions ([M+H]⁺ ~145 m/z).

- Thermodynamic Data : Reference NIST thermochemical databases for vapor pressure and Henry’s Law constants to predict volatility and partitioning behavior in GC .

Q. What computational methods predict the reactivity of this compound in radical-mediated reactions?

- Density Functional Theory (DFT) : Model the allylic C-H bond dissociation energy (BDE) to identify sites prone to hydrogen abstraction. The allylic methyl group (BDE ~85–90 kcal/mol) is more reactive than the acetate moiety .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways for radical initiators like AIBN .

Q. How do substituent effects (e.g., electron-withdrawing groups) alter the compound’s electrophilic reactivity?

- Experimental Design : Synthesize derivatives (e.g., 2-methylbut-3-enyl chloroacetate) and compare reaction rates in electrophilic additions (e.g., bromination). Use kinetic studies (UV-Vis monitoring) to quantify reactivity changes.

- Theoretical Basis : Electron-withdrawing groups increase the electrophilicity of the double bond, accelerating reactions like epoxidation or Diels-Alder cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.